3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate is a chemical compound with the molecular formula C13H6Cl2F3NOS. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring and a dichloropyridine moiety linked through a carbothioate group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate typically involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 2,5-dichloropyridine-3-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using industrial-scale chromatography or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbothioate group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)phenyl isothiocyanate
- 2,5-Dichloropyridine-3-thiol
- 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-sulfonate
Uniqueness
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate is unique due to its combination of a trifluoromethyl group and a dichloropyridine moiety linked through a carbothioate group. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C13H6Cl2F3NOS |
---|---|
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
O-[3-(trifluoromethyl)phenyl] 2,5-dichloropyridine-3-carbothioate |
InChI |
InChI=1S/C13H6Cl2F3NOS/c14-8-5-10(11(15)19-6-8)12(21)20-9-3-1-2-7(4-9)13(16,17)18/h1-6H |
InChI-Schlüssel |
ZFSVRHHAVDPUOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=S)C2=C(N=CC(=C2)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.